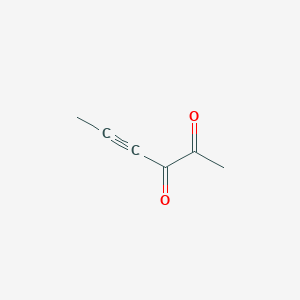

4-Hexyne-2,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

月桂醇聚醚-4: 是一种广泛用于化妆品和个人护理产品的合成聚合物。它主要用作表面活性剂和乳化剂,有助于改善配方产品的质地和稠度。 月桂醇聚醚-4 源自月桂醇,月桂醇是从月桂酸中获得的,月桂酸是一种饱和脂肪酸,存在于棕榈仁油或椰子油中 .

准备方法

合成路线和反应条件: 月桂醇聚醚-4 通过称为乙氧基化的方法合成,其中环氧乙烷添加到月桂醇中。该反应涉及以下步骤:

工业生产方法: 在工业环境中,月桂醇聚醚-4 在大型反应器中生产,其中乙氧基化过程受到严格控制以确保一致的产品质量。 该反应监测温度、压力和反应物的比例以实现所需的乙氧基化程度 .

化学反应分析

反应类型: 月桂醇聚醚-4 主要经历以下类型的反应:

氧化: 月桂醇聚醚-4 可以被氧化生成各种氧化产物,具体取决于反应条件。

取代: 它可以进行取代反应,其中乙氧基化基团被其他官能团取代。

常见试剂和条件:

科学研究应用

Medicinal Chemistry

4-Hexyne-2,3-dione has garnered attention for its potential in drug development. Its structural features allow it to act as a versatile building block in the synthesis of biologically active compounds.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, research focusing on azo-anchored derivatives demonstrated significant inhibitory action against the main protease of SARS-CoV-2, suggesting potential applications in developing treatments for COVID-19 .

- Cytotoxicity Studies : The cytotoxic effects of compounds derived from this compound have been evaluated against various cancer cell lines. These studies often reveal a favorable safety profile, indicating that such derivatives could be developed into chemotherapeutic agents with reduced toxicity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups.

- Synthesis of Complex Molecules : this compound can be utilized to synthesize complex organic molecules through various reaction pathways, including cyclization and functionalization reactions. For example, it can participate in Diels-Alder reactions to form polycyclic structures that are valuable in pharmaceuticals and agrochemicals .

- Building Block for Heterocycles : It is often employed as a precursor for synthesizing heterocyclic compounds. The reactivity of the diketone allows for the formation of various nitrogen-containing heterocycles that are essential in medicinal chemistry .

Material Science

In addition to its applications in chemistry and medicine, this compound is also explored for its utility in material science.

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Research has indicated that derivatives of this compound can be used to create nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Study 1: Antiviral Compound Development

A study synthesized a series of azo-anchored derivatives from this compound and evaluated their efficacy against SARS-CoV-2. Molecular docking studies indicated that some derivatives had higher binding affinities than existing antiviral drugs like Remdesivir and Paxlovid. This highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Synthesis of Heterocycles

In another research effort, this compound was used to synthesize a variety of heterocyclic compounds through cyclization reactions. These compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and demonstrating the versatility of this compound as a synthetic precursor.

作用机制

月桂醇聚醚-4 主要通过其表面活性剂性质发挥作用。它降低了两种物质之间的表面张力,例如油和水,使它们更容易混合。 这是通过月桂醇聚醚-4 分子在界面处的排列来实现的,亲水性(吸水性)端与水相互作用,疏水性(吸油性)端与油相互作用 . 这种机制使稳定乳液和分散体的形成成为可能。

相似化合物的比较

类似化合物:

月桂醇聚醚-23: 含有平均 23 个重复的环氧乙烷单元,使其比月桂醇聚醚-4 更具亲水性,适用于不同的应用.

月桂醇硫酸钠: 另一种乙氧基化月桂醇衍生物,通常用作个人护理产品中的洗涤剂和表面活性剂.

月桂醇聚醚-4 的独特性: 月桂醇聚醚-4 的独特性在于其亲水性和疏水性特性的平衡,使其在各种配方中成为有效的乳化剂和表面活性剂。 其特定的乙氧基化程度(四个环氧乙烷单元)为许多化妆品和工业应用提供了最佳平衡 .

属性

CAS 编号 |

159146-89-1 |

|---|---|

分子式 |

C6H6O2 |

分子量 |

110.11 g/mol |

IUPAC 名称 |

hex-4-yne-2,3-dione |

InChI |

InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |

InChI 键 |

SDWIGJDORAFEGT-UHFFFAOYSA-N |

SMILES |

CC#CC(=O)C(=O)C |

规范 SMILES |

CC#CC(=O)C(=O)C |

同义词 |

4-Hexyne-2,3-dione (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。